3-Fluoropyrrolidine

描述

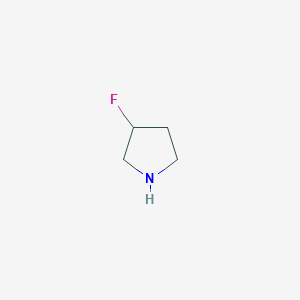

3-Fluoropyrrolidine is a fluorinated heterocyclic compound with the molecular formula C₄H₈FN. It is a derivative of pyrrolidine, where one hydrogen atom is replaced by a fluorine atom at the third position. This modification imparts unique chemical and biological properties to the compound, making it valuable in various scientific and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoropyrrolidine typically involves the fluorination of pyrrolidine derivatives. One common method is the bromofluorination of alkenyl azides, followed by reduction to the corresponding amines and subsequent cyclization. This method yields 3-fluorinated azaheterocycles .

Another approach involves the use of electrophilic fluorinating reagents such as N-fluorodibenzenesulfonimide (NFSI) to convert γ-lactams into α-fluorinated derivatives, which are then reduced to obtain this compound .

Industrial Production Methods: Industrial production of this compound often employs continuous flow chemistry techniques to enhance efficiency and scalability. The use of diethylaminosulfur trifluoride (DAST) or related deoxofluorinating agents is common in large-scale synthesis .

化学反应分析

Types of Reactions: 3-Fluoropyrrolidine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Electrophilic Fluorinating Reagents: N-fluorodibenzenesulfonimide (NFSI) for fluorination.

Reducing Agents: Lithium aluminum hydride (LiAlH₄) for reduction of intermediates.

Cyclization Agents: Bromofluorination followed by intramolecular substitution for cyclization.

Major Products:

Fluorinated Pyrrolidines: Resulting from substitution and cyclization reactions.

Azetidines: Formed through specific cyclization pathways.

科学研究应用

Medicinal Chemistry Applications

3-Fluoropyrrolidine serves as a crucial intermediate in the synthesis of various biologically active compounds. Its unique fluorine substituent contributes to the modulation of biological activity, making it a valuable scaffold in drug discovery.

Dipeptidyl Peptidase IV Inhibitors

Research has demonstrated that amides derived from this compound exhibit inhibitory activity against dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes management. For instance, studies have shown that incorporating (S)-3-fluoropyrrolidine into the structure of these inhibitors enhances selectivity over other related enzymes, making them promising candidates for therapeutic development .

Antitrypanosomal Agents

This compound has been utilized in the synthesis of urea derivatives that demonstrate potent antitrypanosomal activity against Trypanosoma brucei and Trypanosoma cruzi, the causative agents of African sleeping sickness and Chagas disease, respectively. These compounds have shown significant efficacy in preclinical models, indicating their potential for further development as anti-parasitic drugs .

Other Drug Candidates

The compound is also employed in synthesizing pyrazolopyrimidine derivatives, which have been identified as potential inhibitors for phosphodiesterase 10A (PDE10A) and aurora kinases, both of which are targets for cancer therapy. The incorporation of this compound into these structures has been linked to improved pharmacological profiles .

Materials Science Applications

Beyond medicinal chemistry, this compound finds applications in materials science, particularly in the development of ionic liquids and functional materials.

Ionic Liquids

Research indicates that this compound can be transformed into ionic liquids through alkylation and quaternization reactions. These ionic liquids exhibit high thermal stability and are being explored for use in electrochemical applications, such as lithium-ion batteries. Their unique properties make them suitable for high-voltage applications, enhancing battery performance .

Perovskite Materials

The compound has also been investigated as a component in perovskite materials, which are known for their exceptional electronic properties. Studies have reported that perovskite complexes incorporating this compound demonstrate switchable dielectric constants and circularly polarized luminescence, making them candidates for advanced photonic applications .

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods, including site-selective fluorination strategies that enhance its bioactivity and functional properties. The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Bioorganic & Medicinal Chemistry Letters (2004) | DPP-IV Inhibitors | Identified selectivity of (S)-3-fluoropyrrolidine derivatives over QPP |

| Journal of Medicinal Chemistry (2017) | Antitrypanosomal Agents | Demonstrated efficacy against Trypanosoma brucei |

| ACS Medicinal Chemistry Letters (2019) | PDE10A Inhibitors | Highlighted improved pharmacological profiles with fluorinated derivatives |

作用机制

The mechanism of action of 3-Fluoropyrrolidine involves its interaction with specific molecular targets. For instance, as an inhibitor of dipeptidyl peptidase IV (DP-IV), it binds to the active site of the enzyme, preventing its normal function. This inhibition can regulate glucose metabolism, making it a potential candidate for diabetes treatment .

相似化合物的比较

3-Fluoroazetidine: Another fluorinated heterocycle with similar biological activities.

3,3-Difluoropyrrolidine: Contains two fluorine atoms, offering different reactivity and properties.

3-Fluoropyridine: A fluorinated pyridine derivative with distinct chemical behavior.

Uniqueness: 3-Fluoropyrrolidine stands out due to its specific substitution pattern, which imparts unique steric and electronic effects. These properties make it particularly useful in medicinal chemistry for designing selective enzyme inhibitors and other bioactive molecules .

生物活性

3-Fluoropyrrolidine is a fluorinated derivative of pyrrolidine that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and its potential applications in pharmacology, supported by case studies and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the fluorination of pyrrolidine derivatives. One notable method utilizes diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) for the fluorination process, which has been optimized for better yields and scalability. For instance, a recent study reported a one-pot synthesis that improved yield from approximately 20% to 50% while reducing costs associated with fluorinating reagents .

Biological Activity

This compound exhibits a variety of biological activities, making it a valuable compound in drug discovery. Key areas of interest include:

- Inhibition of Enzymes : Research indicates that this compound acts as an inhibitor of purine nucleoside phosphorylase (PNP), an enzyme involved in purine metabolism, which is crucial for the proliferation of certain cancer cells .

- Kinesin Spindle Protein (KSP) Inhibition : This compound has also been identified as a KSP inhibitor, which plays a significant role in cell division. Inhibiting KSP can lead to cancer cell death, making it a target for anti-cancer therapies .

- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : Fluorinated pyrrolidines, including this compound, have shown promise as DPP-IV inhibitors, which are relevant in the treatment of type 2 diabetes by enhancing insulin secretion .

Case Studies

Several case studies highlight the practical applications and challenges associated with synthesizing and utilizing this compound:

-

Case Study on Production Scale-Up :

- Target Molecule : (R)-(-)-3-Fluoropyrrolidine hydrochloride.

- Challenges : Initial synthesis routes were not economically viable for large-scale production.

- Solution : A new one-pot synthesis was developed that increased yield and reduced costs significantly, allowing for production at multi-tonne scales while maintaining high chiral purity (98% e.e.) .

- Biological Testing :

Research Findings

Recent studies have provided insights into the conformational stability and biological implications of this compound:

- Conformational Analysis : Computational studies revealed that this compound can exist in multiple conformations, with specific intramolecular interactions stabilizing certain forms. This conformational diversity may influence its biological activity and interaction with target proteins .

- Mechanistic Insights : The presence of fluorine atoms alters the electronic properties of the molecule, potentially enhancing binding affinity to biological targets compared to non-fluorinated counterparts .

Summary Table of Biological Activities

属性

IUPAC Name |

3-fluoropyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FN/c5-4-1-2-6-3-4/h4,6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDDGNGVFPQRJJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

89.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116574-74-4 | |

| Record name | 3-Fluoropyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116574-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。